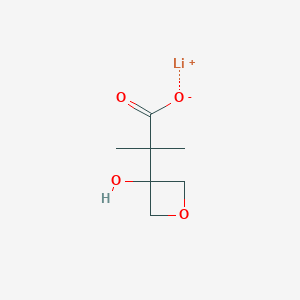
4-Bromo-3-(difluoromethyl)-1-(4-fluorophenyl)pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-(difluoromethyl)-1-(4-fluorophenyl)pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical formula, C11H6BrF3N2, and is commonly referred to as BDFP.
Mécanisme D'action
The exact mechanism of action of BDFP is not fully understood. However, it is believed that BDFP exerts its biological effects by interacting with specific proteins and enzymes in the body. For example, BDFP has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
BDFP has been found to have several biochemical and physiological effects. In vitro studies have shown that BDFP can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that BDFP can reduce the severity of inflammation in animal models of arthritis and colitis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BDFP in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using BDFP include its high cost and limited availability.
Orientations Futures
There are several future directions for the research on BDFP. One potential area of research is the development of new drugs based on the structure of BDFP. Another potential area of research is the synthesis of new materials using BDFP as a building block. Additionally, further studies are needed to fully understand the mechanism of action of BDFP and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of BDFP is a complex process that involves several steps. The most commonly used method for synthesizing BDFP is the reaction of 4-bromo-3-nitrobenzoic acid with difluoromethyl-1-(4-fluorophenyl)pyrazoline in the presence of a catalyst. This reaction produces BDFP as a white crystalline solid.
Applications De Recherche Scientifique
BDFP has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agricultural research. In medicinal chemistry, BDFP has been found to possess anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In material science, BDFP has been used as a building block for the synthesis of new materials with unique properties. In agricultural research, BDFP has been used as a pesticide to control pests and diseases.
Propriétés
IUPAC Name |
4-bromo-3-(difluoromethyl)-1-(4-fluorophenyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3N2/c11-8-5-16(15-9(8)10(13)14)7-3-1-6(12)2-4-7/h1-5,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPPVOUEKFIGKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C(=N2)C(F)F)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(2-methylphenyl)chromene-3-carboxamide](/img/structure/B2890004.png)
![(Z)-methyl 2-(6-methyl-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2890006.png)
![N-(2-ethoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2890007.png)

![7-Chloro-2-({2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}sulfanyl)-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2890012.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]acetamide](/img/structure/B2890013.png)
![Methyl 4-[3-(triazol-1-ylmethyl)azetidine-1-carbonyl]benzoate](/img/structure/B2890014.png)

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2890018.png)
![6-Acetyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2890019.png)


![Benzyl N-[2-phenyl-1-(phenylcarbamoyl)ethyl]carbamate](/img/structure/B2890022.png)